REACTION_CXSMILES
|
[CH3:1][CH2:2]/[C:3](/[CH3:12])=[CH:4]/[CH2:5][CH2:6]/[C:7](/[CH3:11])=[CH:8]/[CH2:9][NH2:10].[CH2:13](Br)/[CH:14]=[C:15](/[CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])\[CH3:16].[CH3:24][NH2:25].[K].[CH2:27]([NH:45][C:46](=O)C)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]/[CH:35]=[CH:36]\[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44]>C(O)C.C(OCC)C>[CH3:13][CH2:14][C:15]([CH3:17])=[CH:16][CH2:1][CH2:2][C:3]([CH3:12])=[CH:4][CH2:5][CH2:6][C:7]([CH3:11])=[CH:8][CH2:9][NH2:10].[CH3:27][NH:45][CH2:13][CH2:14][CH:15]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])[CH3:16].[CH3:46][NH:45][CH2:27][CH2:28][C:29]([CH3:1])=[CH2:30].[CH3:44][CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]/[CH:35]=[CH:34]\[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:24][NH2:25] |f:3.4,^1:25|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K].C(CCCCCCC\C=C/CCCCCCCC)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC/C(=C/CC/C(=C/CN)/C)/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=CCCC(=CCCC(=CCN)C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C)CCC=C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCC\C=C/CCCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |